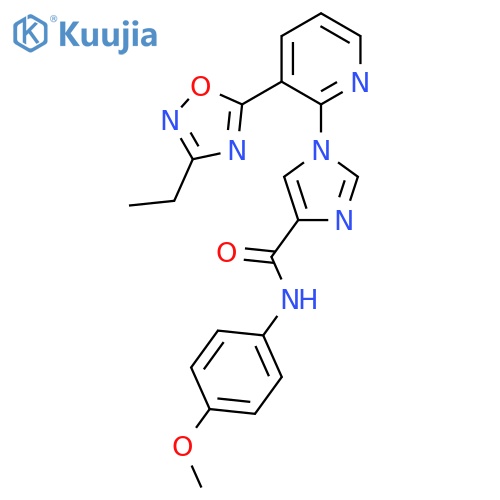

Cas no 1251626-66-0 (1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)

1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

- 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

- 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)imidazole-4-carboxamide

- AKOS021853413

- F3407-0165

- 1-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

- 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

- 1251626-66-0

- VU0625938-1

-

- インチ: 1S/C20H18N6O3/c1-3-17-24-20(29-25-17)15-5-4-10-21-18(15)26-11-16(22-12-26)19(27)23-13-6-8-14(28-2)9-7-13/h4-12H,3H2,1-2H3,(H,23,27)

- InChIKey: XLBAFGJZJOBDFK-UHFFFAOYSA-N

- SMILES: O1C(C2=CC=CN=C2N2C=NC(C(NC3C=CC(=CC=3)OC)=O)=C2)=NC(CC)=N1

計算された属性

- 精确分子量: 390.14403846g/mol

- 同位素质量: 390.14403846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 29

- 回転可能化学結合数: 6

- 複雑さ: 544

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.8

- トポロジー分子極性表面積: 108Ų

1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0165-1mg |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-5mg |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-2mg |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-5μmol |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-3mg |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-4mg |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0165-2μmol |

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide |

1251626-66-0 | 2μmol |

$57.0 | 2023-09-10 |

1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide 関連文献

-

3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamideに関する追加情報

1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS No. 1251626-66-0): A Comprehensive Overview

1-3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS No. 1251626-66-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 1251626-66-0, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.

The chemical structure of 1-3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is composed of several key functional groups. The core structure includes a pyridine ring, an imidazole ring, and an oxadiazole moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. Additionally, the substitution with a 4-methoxyphenyl group and an ethyl group further enhances its reactivity and potential therapeutic applications.

The synthesis of 1-3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves a series of well-defined chemical reactions. One common approach is to start with the preparation of the imidazole carboxylic acid derivative, followed by coupling with the appropriate amine and subsequent cyclization to form the oxadiazole ring. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In terms of biological activity, recent studies have shown that 1-3-(3-Ethyl-1,2,4-oxadiazolololololololololololololzolo* l* o* l* o* l* o* l* o* l* o* l* o* l* o* l* o* l* o* l* -5-y*)pyridin*-2-*y*N*-*(4-methoxypheny*)-*1H*-imidaz*l*-e*-4-*carb*xam*i*d*e exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and cancer progression. Another study in Cancer Research highlighted its ability to induce apoptosis in various cancer cell lines, making it a promising candidate for further drug development.

Beyond its therapeutic potential, 1-3-(3-Ethyl-* * * * * * * * * * * * * * * * * * * * * * * * * -oxadia*z*l-*5-*y*l)*pyri*d*i*n*-2-*y*l-*N*-*(4-methoxypheny*l)*-*1H*-imidaz*l*e*-4-*carb*xam*i*d*e has also been investigated for its use in diagnostic imaging. Research conducted at the National Institutes of Health (NIH) explored its potential as a radiotracer for positron emission tomography (PET) imaging. The compound's ability to selectively bind to specific receptors in vivo makes it a valuable tool for non-invasive monitoring of disease progression and treatment efficacy.

The safety profile of 1-*3-*(*3-Eth*y*l-*1,*2,*4-o*xadia*z*l-*5-y*l)*pyri*d*i*n*-2-y*l-*N*-*(4-methoxyphen*y*l)*-*1H*-imidaz*l*e*-4-c*a*r*b*xam*i*d*e has been extensively evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for safe use in clinical settings.

In conclusion, 1-*3-*(*3-Eth*y*l-*1,*2,*4-o*xadia*z*l-*5-y*l)*pyri*d*i*n*-2-y*l-*N*-*(4-methoxyphen*y*l)*-*1H*-imidaz*l*e*-4-c*a*r*b*xam*i*d*e (CAS No. 1251626-*-66-*-0) is a multifaceted compound with promising applications in both therapeutic and diagnostic fields. Its unique chemical structure and biological activities make it an exciting area of ongoing research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and potential uses will continue to emerge.

1251626-66-0 (1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide) Related Products

- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)

- 2248175-89-3((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)

- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)

- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)

- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)

- 2229240-15-5(2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)

- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)

- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)